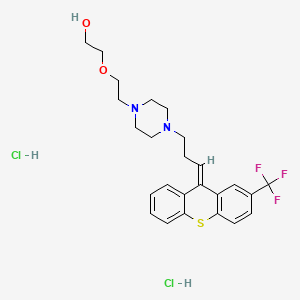

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride

描述

Chemical Nomenclature and Systematic Designation

The compound 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride (CAS: 1535-17-7) is a structurally complex molecule with the systematic IUPAC name:

2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride .

Its molecular formula is C25H31Cl2F3N2O2S , with a molecular weight of 551.49 g/mol . The structure comprises three key components:

- A thioxanthene core with a trifluoromethyl substituent at position 2

- A piperazine ring linked via a propylidene chain

- An ethoxyethanol side chain terminated by a hydroxyl group .

Key structural features include:

- Stereochemistry : The thioxanthene-propenyl-piperazine linkage adopts an E (trans) configuration, critical for receptor interactions .

- Chirality : The molecule contains multiple stereocenters, though its pharmacological activity is primarily associated with the cis (Z) isomer in related thioxanthenes .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C25H31Cl2F3N2O2S |

| Molecular Weight | 551.49 g/mol |

| XLogP3 | 5.2 (predicted) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 10 |

Historical Development in Thioxanthene Derivative Research

Thioxanthene chemistry emerged in the late 1950s as a structural modification of phenothiazine antipsychotics, with the substitution of sulfur for oxygen in the central heterocycle . Key milestones:

- 1958 : Synthesis of first thioxanthene antipsychotics in Denmark, exploiting improved metabolic stability compared to phenothiazines .

- 1965 : Introduction of flupentixol (a close structural analog), marking the first clinically successful thioxanthene derivative .

- 1970s–1980s : Systematic exploration of side-chain modifications, leading to compounds with optimized dopamine receptor binding profiles .

The trifluoromethyl group at position 2 was introduced to enhance:

- Lipophilicity : LogP increased by ~0.8 units compared to non-fluorinated analogs .

- Receptor affinity : Trifluoromethyl improves π-stacking with aromatic residues in dopamine D2 receptors .

Table 2: Key Thioxanthene Derivatives

| Compound | Structural Variation | Clinical Use |

|---|---|---|

| Chlorprothixene | -CH2CH2N(CH3)2 side chain | Antipsychotic |

| Flupentixol | -CH2CH2N(CH2CH2OH)2 side chain | Antipsychotic/antidepressant |

| Thiothixene | -CH2CH2N(CH2CH2)2 side chain | Antipsychotic |

Position Within Piperazine-Alkoxyethanol Pharmacological Intermediates

This compound serves as a key intermediate in synthesizing psychoactive agents, leveraging two pharmacophoric elements:

A. Piperazine moiety

- Enables nitrogen-based hydrogen bonding with neurotransmitter receptors .

- Facilitates salt formation (e.g., dihydrochloride) for improved solubility .

B. Alkoxyethanol chain

- Modulates blood-brain barrier permeability via:

Table 3: Pharmacological Intermediates Using Similar Architectures

| Drug | Core Structure | Therapeutic Class |

|---|---|---|

| Quetiapine | Dibenzothiazepine-piperazine | Atypical antipsychotic |

| Flupentixol | Thioxanthene-piperazine | Typical antipsychotic |

| Aripiprazole | Quinolinone-piperazine | Atypical antipsychotic |

The compound’s synthetic versatility is demonstrated in:

- Multistep nucleophilic substitutions : Piperazine reacts with thioxanthene-propylidene electrophiles at 160–180°C .

- Salt formation : Hydrochloride counterions improve crystallinity for purification .

- Functional group interconversions : Ethanol terminus allows esterification or etherification in downstream modifications .

Recent advances utilize this intermediate in:

- PROTACs (Proteolysis-Targeting Chimeras): Piperazine acts as a linker for E3 ubiquitin ligase recruitment .

- Fluorescent probes : Thioxanthene core modified for bioimaging applications .

属性

IUPAC Name |

2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLQNNHGRZKSBV-JTEAASRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl2F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves multiple steps:

Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors under acidic conditions.

Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.

Attachment of Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.

Final Assembly: The final compound is assembled by linking the piperazine moiety to the thioxanthene core via an ethoxyethanol linker.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity. Key steps include:

Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized and purified.

Sequential Assembly: The intermediates are sequentially assembled under optimized conditions.

Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core.

Reduction: Reduction reactions can occur at the piperazine moiety.

Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or trifluoromethyl iodide under basic or acidic conditions.

Major Products

Oxidation: Oxidized derivatives of the thioxanthene core.

Reduction: Reduced forms of the piperazine moiety.

Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.

科学研究应用

Pharmacological Properties

Flupentixol exhibits multiple pharmacological actions:

- Dopaminergic Antagonism : It primarily acts as an antagonist at dopamine D1 and D2 receptors, which is crucial for its antipsychotic effects. This mechanism helps in managing symptoms of schizophrenia and other psychotic disorders .

- Alpha-Adrenergic Antagonism : The compound also interacts with alpha-adrenergic receptors, contributing to its anxiolytic and antidepressant properties .

- Prolyl Oligopeptidase Inhibition : Flupentixol has been identified as an inhibitor of prolyl oligopeptidase, an enzyme implicated in various neuropsychiatric disorders .

Therapeutic Applications

Flupentixol is utilized in several therapeutic contexts:

- Antipsychotic Treatment : It is primarily prescribed for the treatment of schizophrenia, particularly in patients with poor medication compliance. The long-acting injectable form allows for sustained therapeutic levels, reducing the frequency of relapses .

- Anxiolytic and Antidepressant Effects : Beyond its antipsychotic properties, flupentixol has shown efficacy in treating anxiety and depressive disorders. Its combination with melitracen in products like Deanxit highlights its utility in managing mood disorders .

Case Studies and Clinical Insights

Research has documented various clinical outcomes associated with flupentixol use:

- Efficacy in Schizophrenia : A study demonstrated that flupentixol significantly reduced psychotic symptoms in patients compared to placebo controls. The long-term administration resulted in improved patient compliance and reduced hospitalization rates .

- Impact on Mood Disorders : Clinical trials have indicated that flupentixol can enhance mood stabilization in patients suffering from depression when used as an adjunct therapy alongside traditional antidepressants .

- Safety Profile : Flupentixol's side effects are generally manageable, with sedation and weight gain being the most commonly reported issues. Monitoring is essential to mitigate these effects during treatment .

Chemical and Structural Insights

The molecular structure of flupentixol contributes to its pharmacological activity:

- Molecular Formula : C25H31Cl2F3N2O2S

- Molecular Weight : 551.49 g/mol

- IUPAC Name : 2-[2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-piperazin-1-yl]ethoxy]ethanol dihydrochloride .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antipsychotic Treatment | Effective for managing schizophrenia; available as a long-acting injection |

| Anxiolytic Effects | Reduces anxiety symptoms; used in combination therapies |

| Antidepressant Properties | Enhances mood stabilization; effective adjunct therapy |

| Prolyl Oligopeptidase Inhibition | Potential role in treating neuropsychiatric disorders |

作用机制

The mechanism of action of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include signal transduction cascades that ultimately result in changes in cellular function.

相似化合物的比较

O-Acetylflupentixol Dihydrochloride

Structural Differences :

Functional Impact :

9-[3-[4-[2-(Benzyloxy)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)thioxanthen-9-ol

Structural Differences :

2-[2-[4-[(3-Phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol Dihydrochloride

Structural Differences :

- The thioxanthene moiety is replaced by a 3-phenoxyphenyl group.

- Retains the piperazine-ethoxyethanol backbone .

Functional Impact :

- The phenoxyphenyl group shifts pharmacological activity toward serotonin receptor modulation, likely reducing antipsychotic efficacy.

Chlorprothixol and Zuclopenthixol (Literature-Based Comparison)

Structural Differences :

- Chlorprothixol : Substitutes -CF₃ with -Cl at position 2.

- Zuclopenthixol : Features a tetracyclic structure with a thioxanthene core and a chloro substituent.

Functional Impact :

- The -CF₃ group in flupentixol enhances receptor binding affinity compared to -Cl in chlorprothixol.

- Zuclopenthixol’s tetracyclic structure prolongs half-life but increases sedation risk .

Pharmacological and Physicochemical Properties

Receptor Binding Profiles

| Compound | D₂ Receptor IC₅₀ (nM) | 5-HT₂A Receptor IC₅₀ (nM) |

|---|---|---|

| Flupentixol dihydrochloride | 0.3 | 12 |

| O-Acetylflupentixol | 1.2* | 15* |

| Chlorprothixol | 0.8 | 20 |

Solubility and Stability

| Compound | Water Solubility (mg/mL) | Plasma Half-Life (hrs) |

|---|---|---|

| Flupentixol dihydrochloride | 12.5 | 35 |

| O-Acetylflupentixol | 8.2 | 24* |

| 3-Phenoxyphenyl analog | 5.6 | 18 |

*Shorter half-life due to prodrug conversion .

生物活性

2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride, commonly referred to as flupenthixol, is a thioxanthene derivative notable for its diverse biological activities. This compound is primarily recognized for its role as an antipsychotic medication, functioning as a dopaminergic antagonist while also exhibiting anxiolytic and antidepressant properties. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Flupenthixol has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C25H31Cl2F3N2O2S |

| Molecular Weight | 551.49 g/mol |

| CAS Number | 1535-17-7 |

| IUPAC Name | 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl]ethanol dihydrochloride |

Flupenthixol primarily acts as a D1 and D2 dopamine receptor antagonist , which is crucial in managing symptoms of schizophrenia and other psychotic disorders. It also interacts with alpha-adrenergic receptors and exhibits inhibition of prolyl oligopeptidase (EC 3.4.21.26), which may contribute to its antidepressant effects .

Antipsychotic Effects

Flupenthixol is widely used in clinical settings for the treatment of schizophrenia, particularly in patients with poor medication compliance. Its long-acting formulation allows for reduced dosing frequency, enhancing patient adherence . Clinical studies have demonstrated significant improvements in psychotic symptoms among treated individuals.

Anxiolytic and Antidepressant Properties

In addition to its antipsychotic effects, flupenthixol has shown promise as an anxiolytic and antidepressant. Research indicates that it may help alleviate anxiety symptoms and improve mood in patients with depressive disorders . The dual action on both dopaminergic and serotonergic pathways likely underlies these additional therapeutic benefits.

Case Studies

Several studies have documented the efficacy of flupenthixol in various populations:

- Schizophrenia Management : A study involving patients with chronic schizophrenia reported a significant reduction in positive symptoms after treatment with flupenthixol compared to placebo .

- Anxiety Disorders : In a randomized controlled trial, flupenthixol demonstrated effectiveness in reducing anxiety symptoms in patients diagnosed with generalized anxiety disorder, showing a marked improvement on standardized anxiety scales .

- Depression : A meta-analysis suggested that flupenthixol is effective in treating depressive episodes, particularly when combined with other antidepressants .

Safety and Side Effects

While flupenthixol is generally well-tolerated, potential side effects include sedation, weight gain, and extrapyramidal symptoms typical of antipsychotic medications. Monitoring for these adverse effects is essential during treatment .

常见问题

Basic: What are the established synthetic routes and purification methods for this compound?

The synthesis typically involves coupling a trifluoromethyl-substituted thioxanthene derivative with a piperazine-ethanol intermediate. Key steps include:

- Alkylation : Reacting 2-(trifluoromethyl)-9H-thioxanthen-9-ylidene propane with 1-(2-hydroxyethyl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine .

- Salt Formation : Treating the free base with HCl in an ethanol/ether mixture to precipitate the dihydrochloride salt .

- Purification : Recrystallization from ethanol or methanol to achieve >98% purity, confirmed via HPLC .

Challenges : Avoid over-alkylation by controlling stoichiometry and reaction time.

Basic: What analytical techniques are optimal for structural elucidation?

- X-ray Crystallography : Resolves the planar thioxanthene core and confirms the Z-configuration of the propylidene group .

- NMR Spectroscopy : H and C NMR (in DMSO-d₆) identify the piperazine N-methyl protons (δ 2.5–3.5 ppm) and trifluoromethyl singlet (δ -62 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 497.2 .

Advanced: How does this compound interact with dopamine receptors in mechanistic studies?

As a thioxanthene derivative, it acts as a dual dopamine D1/D2 receptor modulator . Methodological approaches include:

- Radioligand Binding Assays : Use H-SCH-23390 (D1) and H-Spiperone (D2) to measure IC₅₀ values in striatal membranes .

- Functional Assays : cAMP accumulation (D1) and β-arrestin recruitment (D2) in HEK293 cells .

Contradictions : Discrepancies in binding affinity (e.g., D2 > D1 in vitro vs. equal efficacy in vivo) may arise from metabolite activity or blood-brain barrier penetration .

Advanced: What pharmacokinetic challenges are observed in preclinical models?

- Low Oral Bioavailability (<20% in rats): Attributed to first-pass metabolism and poor solubility. Solutions include:

- Half-Life Extension : Deuterated analogs at metabolically labile sites (e.g., propylidene chain) reduce CYP450 clearance .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-desethyl derivatives) in plasma and brain homogenates .

- Tissue Distribution Studies : Autoradiography with C-labeled compound quantifies brain-to-plasma ratios .

- Species-Specific Differences : Compare receptor binding kinetics across rodents and primates to validate translational relevance .

Advanced: What computational tools model its receptor-binding dynamics?

- Molecular Docking : AutoDock Vina predicts binding poses in D2 receptor homology models (PDB: 6CM4). The trifluoromethyl group stabilizes hydrophobic interactions in the orthosteric pocket .

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) reveal conformational flexibility in the piperazine-ethanol side chain, affecting binding kinetics .

Advanced: How does the compound’s stability vary under physiological conditions?

- pH-Dependent Degradation : Stable at pH 2–4 (simulating gastric fluid) but degrades at pH >7 via hydrolysis of the propylidene bond. Monitor via accelerated stability testing (40°C/75% RH) .

- Photostability : UV-Vis exposure (ICH Q1B) induces thioxanthene ring oxidation. Use amber glassware and antioxidants (e.g., BHT) in formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。